tert-Butyl (4-amino-3-fluorophenyl)carbamate
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Overview
Description
tert-Butyl (4-amino-3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-amino-3-fluorophenyl)carbamate can be synthesized through several methodsThe reaction typically proceeds under mild conditions, using solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often leading to the formation of substituted carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can yield amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-amino-3-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-amino-4-fluorophenyl)carbamate
- tert-Butyl (2-amino-5-fluorophenyl)carbamate
- tert-Butyl (4-amino-2-fluorophenyl)carbamate
Uniqueness
tert-Butyl (4-amino-3-fluorophenyl)carbamate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(4-amino-3-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNHDGQFYNVNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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